[(1-Acetyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-acetic acid [(1-Acetyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13464516
InChI: InChI=1S/C12H20N2O3/c1-9(15)14-6-2-3-11(14)7-13(8-12(16)17)10-4-5-10/h10-11H,2-8H2,1H3,(H,16,17)
SMILES: CC(=O)N1CCCC1CN(CC(=O)O)C2CC2
Molecular Formula: C12H20N2O3
Molecular Weight: 240.30 g/mol

[(1-Acetyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-acetic acid

CAS No.:

Cat. No.: VC13464516

Molecular Formula: C12H20N2O3

Molecular Weight: 240.30 g/mol

* For research use only. Not for human or veterinary use.

[(1-Acetyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-acetic acid -

Specification

Molecular Formula C12H20N2O3
Molecular Weight 240.30 g/mol
IUPAC Name 2-[(1-acetylpyrrolidin-2-yl)methyl-cyclopropylamino]acetic acid
Standard InChI InChI=1S/C12H20N2O3/c1-9(15)14-6-2-3-11(14)7-13(8-12(16)17)10-4-5-10/h10-11H,2-8H2,1H3,(H,16,17)
Standard InChI Key FRXBTHWOVGFXCY-UHFFFAOYSA-N
SMILES CC(=O)N1CCCC1CN(CC(=O)O)C2CC2
Canonical SMILES CC(=O)N1CCCC1CN(CC(=O)O)C2CC2

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure comprises three key components (Figure 1):

  • Pyrrolidine ring: A five-membered saturated heterocycle with a nitrogen atom.

  • Acetyl-cyclopropyl-amino-methyl group: An acetylated amine linked to a cyclopropane ring via a methyl bridge.

  • Acetic acid moiety: A carboxylic acid functional group.

The IUPAC name, 2-[(1-acetylpyrrolidin-2-yl)methyl-cyclopropylamino]acetic acid, reflects this arrangement .

Table 1: Structural Descriptors

PropertyValueSource
Molecular FormulaC12H20N2O3\text{C}_{12}\text{H}_{20}\text{N}_{2}\text{O}_{3}
Molecular Weight240.30 g/mol
SMILESCC(=O)N1CCCC1CN(CC(=O)O)C2CC2
InChIKeyRNFGVTZJARHWNU-UHFFFAOYSA-N

Synthesis and Physicochemical Properties

Table 2: Key Physicochemical Properties

PropertyValue/DescriptionSource
SolubilityModerate (polar solvents)
LogP (Predicted)1.92 (moderate lipophilicity)
pKa (Carboxylic acid)~4.7 (estimated)

Biological Activities and Mechanisms

Enzyme Inhibition

Analogous compounds in patents demonstrate dipeptidyl peptidase IV (DPP-IV) inhibition, implicating potential antidiabetic applications .

Receptor Modulation

Structural similarity to CB2 agonists (e.g., patent US7420079B2) suggests possible anti-inflammatory or neuroprotective effects .

Comparison with Structural Analogs

Stereochemical Variants

The (S)-stereoisomer (CID 66567786) exhibits a lower molecular weight (226.27 g/mol) and altered receptor affinity .

Piperidine Analogs

Replacing pyrrolidine with piperidine (e.g., CID 66567794) increases molecular weight (254.33 g/mol) and lipophilicity, affecting bioavailability .

Table 3: Structural and Functional Comparisons

CompoundMolecular WeightKey FeatureBiological Activity
Target Compound240.30 g/molPyrrolidine coreEnzyme inhibition
(S)-Stereoisomer 226.27 g/molChiral centerAltered binding kinetics
Piperidine Analog 254.33 g/molSix-membered ringEnhanced lipophilicity

Future Research Directions

  • Synthetic Optimization: Develop scalable routes with improved yield and purity.

  • In vivo Studies: Evaluate pharmacokinetics and toxicity profiles.

  • Target Identification: Use computational modeling to identify novel biological targets.

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